2-Fluoro-8-azabicyclo[3.2.1]octane
CAS No.:
Cat. No.: VC17444926
Molecular Formula: C7H12FN
Molecular Weight: 129.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12FN |
|---|---|
| Molecular Weight | 129.18 g/mol |
| IUPAC Name | 2-fluoro-8-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C7H12FN/c8-6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2 |
| Standard InChI Key | RRCGTFHTQUKZPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(CCC1N2)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
2-Fluoro-8-azabicyclo[3.2.1]octane features a bicyclo[3.2.1]octane skeleton, where the nitrogen atom occupies the 8-position, and a fluorine substituent is located at the 2-position. This arrangement creates a rigid, three-dimensional structure that enhances its binding affinity to biological targets. The compound’s IUPAC name is 2-fluoro-8-azabicyclo[3.2.1]octane, with the molecular formula C₇H₁₂FN and a molecular weight of 129.18 g/mol.
Table 1: Molecular Properties of 2-Fluoro-8-azabicyclo[3.2.1]octane
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂FN |
| Molecular Weight | 129.18 g/mol |
| IUPAC Name | 2-fluoro-8-azabicyclo[3.2.1]octane |
| Canonical SMILES | C1CC2C(CCC1N2)F |
| InChI Key | RRCGTFHTQUKZPZ-UHFFFAOYSA-N |
| PubChem CID | 105427443 |
The fluorine atom’s electronegativity introduces polarizability, influencing the compound’s solubility and reactivity. X-ray crystallography and NMR studies confirm the bicyclic system’s chair-like conformation, which stabilizes the molecule through reduced steric strain .
Spectroscopic Data
-
¹H NMR: Signals between δ 3.2–3.5 ppm correspond to protons adjacent to the nitrogen atom, while fluorine coupling splits peaks near δ 4.7 ppm .
-
¹³C NMR: The fluorinated carbon (C2) resonates at δ 92–95 ppm, characteristic of C-F bonds in aliphatic systems .
-
MS (EI): A molecular ion peak at m/z 129 confirms the molecular weight, with fragments at m/z 84 (loss of HF) and m/z 56 (ring-opening).
Synthesis and Chemical Reactivity
Synthetic Methodologies
The synthesis of 2-fluoro-8-azabicyclo[3.2.1]octane typically involves cyclization strategies and enantioselective catalysis. A common approach utilizes carbonyldiimide intermediates, generated from diazo compounds, to facilitate 1,3-dipolar cycloadditions with vinyl ethers .
Table 2: Key Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition | Rh₂(OAc)₄, CH₂Cl₂, 40°C | 78 | |
| Enantioselective Catalysis | Chiral Pd complexes, THF | 85 | |
| Deprotection Strategies | TFA, DCM, rt | 92 |
For example, Rhodium(II)-catalyzed decomposition of diazoacetates generates carbonyldiimides, which undergo cycloaddition with vinyl ethers to form the bicyclic core . Subsequent fluorination at the 2-position is achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride).
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and heterogeneous catalysts (e.g., Pd/C) are employed to enhance reaction throughput. A notable protocol involves:
-
Ring-Closing Metathesis: Using Grubbs’ catalyst to form the bicyclic skeleton.
-
Fluorination: Electrophilic fluorination under anhydrous conditions.
-
Purification: Chromatography or crystallization to achieve >99% purity .
Biological Activity and Mechanism of Action
Enzyme Inhibition
2-Fluoro-8-azabicyclo[3.2.1]octane exhibits potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme regulating endogenous cannabinoid signaling. By blocking NAAA’s active site non-covalently, the compound elevates levels of palmitoylethanolamide (PEA), an anti-inflammatory lipid mediator .
Table 3: Pharmacological Profile
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| NAAA | 12.3 | Fluorimetric | |
| FAAH | >1,000 | Radioligand | |
| Cholinergic Receptors | 430 | Competitive Binding |
Applications in Medicinal Chemistry
Lead Optimization
The compound’s rigid scaffold serves as a template for designing analogs with improved pharmacokinetic properties. Modifications at the 3-position (e.g., carboxylate esters) enhance blood-brain barrier permeability, as seen in methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (PubChem CID: 10468744) .
Drug Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) improves oral bioavailability. Studies report a 3.5-fold increase in plasma exposure compared to free drug formulations.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume